Bivalirudin Impurity 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bivalirudin Impurity 1 is a synthetic peptide impurity associated with the production of Bivalirudin, a direct thrombin inhibitor used primarily as an anticoagulant during invasive cardiovascular procedures . Bivalirudin itself is a 20 amino acid peptide that inhibits thrombin by binding to its active site and exosite . Impurities like this compound can arise during the synthesis and storage of Bivalirudin and need to be carefully monitored and controlled to ensure the efficacy and safety of the final pharmaceutical product .
Mécanisme D'action
Target of Action
Bivalirudin, from which Bivalirudin Impurity 1 is derived, primarily targets thrombin , a key enzyme in the coagulation cascade . Thrombin plays a crucial role in the conversion of fibrinogen into fibrin, which is a critical step in the formation of a thrombus .
Mode of Action
Bivalirudin mediates its action by directly and specifically binding to both the catalytic site and anion-binding exosite of circulating and clot-bound thrombin . This interaction inhibits thrombin, preventing it from converting fibrinogen into fibrin, thereby disrupting the formation of thrombus . The action of Bivalirudin is reversible because thrombin will slowly cleave the thrombin-Bivalirudin bond, which recovers the active site of thrombin .
Biochemical Pathways
The primary biochemical pathway affected by Bivalirudin is the coagulation cascade . By inhibiting thrombin, Bivalirudin prevents the conversion of fibrinogen to fibrin, a crucial step in blood clot formation . This action disrupts the coagulation cascade, reducing the risk of thrombus formation and subsequent cardiovascular events.
Pharmacokinetics
Bivalirudin exhibits a short half-life and is cleared partly by a renal mechanism (glomerular filtration) . Therefore, its dose needs to be adjusted in patients with renal impairment .
Result of Action
The primary result of Bivalirudin’s action is the prevention of thrombus formation, reducing the risk of thrombotic events . This is achieved by inhibiting the activity of thrombin, thereby preventing the conversion of fibrinogen into fibrin . It’s important to note that bivalirudin increases the risk of bleeding, and its anticoagulant effect subsides approximately one hour after discontinuation .
Action Environment
The action of Bivalirudin can be influenced by several environmental factors. For instance, patients with renal impairment may require dose adjustments due to the renal clearance of the drug . Additionally, the risk of hemorrhage can be increased by various factors, including recent surgery or invasive procedures, severe renal, hepatic, or biliary disease . Therefore, careful monitoring and dose adjustments are necessary in these situations .
Analyse Biochimique
Biochemical Properties
Bivalirudin Impurity 1, like Bivalirudin, is likely to play a role in biochemical reactions by inhibiting thrombin . Thrombin is a key enzyme in the coagulation cascade, and its inhibition prevents the conversion of fibrinogen to fibrin, a crucial step in blood clot formation . The nature of the interaction between this compound and thrombin is likely to be similar to that of Bivalirudin, which binds directly and specifically to both the catalytic site and anion-binding exosite of circulating and clot-bound thrombin .
Cellular Effects
The effects of this compound on cells are expected to be similar to those of Bivalirudin. Bivalirudin has been shown to influence cell function by inhibiting thrombin, thereby preventing the formation of blood clots . This can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in cells involved in coagulation and inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound is likely to involve direct and specific binding to both the catalytic site and anion-binding exosite of circulating and clot-bound thrombin . This binding inhibits the activity of thrombin, preventing it from converting fibrinogen into fibrin . This mechanism is reversible, as thrombin can slowly cleave the thrombin-Bivalirudin bond, recovering the active site of thrombin .
Temporal Effects in Laboratory Settings
Bivalirudin has been shown to increase in a dose-dependent fashion, the PTT, DTT, ACT, PT, and INR . These effects are likely to change over time, depending on the stability, degradation, and long-term effects of this compound on cellular function .
Dosage Effects in Animal Models
Studies on Bivalirudin have shown that it reduces thrombotic vascular stenosis, the time to thrombolysis, and platelet deposition in animal models . These effects may vary with different dosages, and high doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
This compound is likely to be involved in the same metabolic pathways as Bivalirudin. Bivalirudin is cleared from plasma by a combination of renal mechanisms and proteolytic cleavage . It does not induce any impairment of the Protein C pathway, which function remains preserved .
Transport and Distribution
Bivalirudin is known to be administered intravenously , suggesting that it may be transported and distributed via the circulatory system.
Subcellular Localization
Given that Bivalirudin acts by binding to thrombin, it is likely that this compound would also be found in locations where thrombin is present .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bivalirudin Impurity 1 is typically generated during the solid-phase peptide synthesis (SPPS) of Bivalirudin . The synthesis involves the stepwise addition of protected amino acids to a resin-bound peptide chain. Common side reactions during SPPS, such as aspartimide formation and Arg-lactamisation, can lead to the formation of impurities .
Industrial Production Methods: The industrial production of Bivalirudin involves the use of high-purity reagents and stringent reaction conditions to minimize the formation of impurities . The peptide is synthesized on a hyper acid-labile resin, and the crude product is purified using chromatographic techniques such as ion exchange and reverse-phase chromatography . The final product is lyophilized and stored under controlled conditions to prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions: Bivalirudin Impurity 1 can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized impurities.
Reduction: Reducing agents can potentially alter the peptide structure.
Substitution: Side-chain modifications can occur during synthesis, leading to impurities.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various protecting groups and deprotecting agents used during SPPS.
Major Products Formed: The major products formed from these reactions include modified peptides with altered amino acid sequences or side-chain functionalities .
Applications De Recherche Scientifique
Bivalirudin Impurity 1 is primarily studied in the context of quality control and analytical chemistry. Its presence and concentration need to be monitored to ensure the purity and efficacy of Bivalirudin . Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to identify and quantify impurities . Research into the formation and control of impurities also contributes to the development of more efficient and reliable peptide synthesis methods .
Comparaison Avec Des Composés Similaires
Hirudin: A natural thrombin inhibitor derived from leech saliva.
Desirudin: A recombinant form of hirudin used as an anticoagulant.
Lepirudin: Another recombinant hirudin variant used for anticoagulation.
Comparison: Bivalirudin and its impurities, including Bivalirudin Impurity 1, are synthetic peptides designed to overcome some limitations of natural thrombin inhibitors like hirudin . Bivalirudin has a shorter half-life and is less immunogenic compared to hirudin and its variants . The presence of impurities can affect the stability and efficacy of Bivalirudin, making it crucial to control and minimize these impurities during production .
Propriétés
Numéro CAS |
72378-50-8 |
---|---|
Formule moléculaire |
C6H8N2O4 |
Poids moléculaire |
172.14 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.